molecular formula C22H23N9O B2710670 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1797889-12-3

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2710670
CAS No.: 1797889-12-3
M. Wt: 429.488
InChI Key: PALDOBOQYPNQAI-UHFFFAOYSA-N
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Description

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles.

    Construction of the pyrimidine ring: This often involves condensation reactions between amidines and β-dicarbonyl compounds.

    Formation of the piperidine ring: This can be synthesized via hydrogenation of pyridine derivatives or through cyclization of appropriate precursors.

    Coupling reactions: The final compound is often assembled through coupling reactions such as amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Flow chemistry: Implementing continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide depends on its specific biological target. Common mechanisms include:

    Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA interaction: The compound may intercalate into DNA or RNA, affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of heterocyclic rings, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N9O/c1-16-11-21(31(28-16)18-5-3-2-4-6-18)27-22(32)17-7-9-29(10-8-17)19-12-20(25-14-24-19)30-15-23-13-26-30/h2-6,11-15,17H,7-10H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALDOBOQYPNQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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